1-(2,6-Dichlorophenyl)butan-2-one
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Overview
Description
1-(2,6-Dichlorophenyl)butan-2-one is an organic compound with the molecular formula C10H10Cl2O and a molecular weight of 217.09 g/mol It is characterized by the presence of a butanone group attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Dichlorophenyl)butan-2-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2,6-dichlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2,6-Dichlorophenyl)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For example, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)butan-2-one: Similar structure but with chlorine atoms at different positions on the phenyl ring.
1-(2,6-Difluorophenyl)butan-2-one: Fluorine atoms instead of chlorine atoms on the phenyl ring.
1-(2,6-Dichlorophenyl)propan-2-one: Shorter carbon chain compared to butan-2-one.
Uniqueness
1-(2,6-Dichlorophenyl)butan-2-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H10Cl2O |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c1-2-7(13)6-8-9(11)4-3-5-10(8)12/h3-5H,2,6H2,1H3 |
InChI Key |
REODWXGWPRCRNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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